Boc-NH-C6-amido-C4-acid
Description
Conceptual Framework of Targeted Chemical Synthesis in Contemporary Chemical Biology
Targeted chemical synthesis is a strategic approach that focuses on the rational design and construction of molecules to interact with specific biological targets, such as proteins or nucleic acids. acs.orgnih.gov This field is at the heart of modern chemical biology and medicinal chemistry, aiming to develop new therapeutics and research tools. acs.orgnih.gov The process is analogous to building with molecular LEGOs, where specific chemical building blocks are chosen and assembled to create a final structure with a desired function. acs.org This contrasts with traditional, often serendipitous, drug discovery methods by emphasizing a deep understanding of molecular interactions to guide the synthetic process. nih.govnih.gov The ultimate goal is to create molecules that can modulate biological processes with high potency and selectivity, leading to more effective and less toxic therapeutic agents. nih.gov This rational approach relies heavily on iterative cycles of design, synthesis, and biological testing to refine molecular structures and optimize their activity. acs.org
Significance of Bifunctional Linkers in Molecular Design and Construction
In the context of modern drug discovery, bifunctional linkers are indispensable for the development of innovative therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). bldpharm.comenamine.netfujifilm.com In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody, which targets the drug specifically to cancer cells. fujifilm.com In PROTACs, a linker brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the targeted degradation of the protein. bldpharm.comnih.gov The linker's role in these systems is critical for ensuring the proper spatial orientation and distance between the two connected moieties, which is essential for their biological function. bldpharm.com
Overview of Boc-NH-C6-amido-C4-acid's Principal Role in Research Applications
This compound is a prime example of a heterobifunctional linker, meaning it possesses two different reactive functional groups. This particular linker features a Boc-protected amine and a carboxylic acid. The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and other organic syntheses. ontosight.aipeptide.comcreative-peptides.com It temporarily blocks the reactivity of the amine group and can be easily removed under specific acidic conditions, allowing for controlled and sequential chemical reactions. ontosight.aithermofisher.com
The structure of this compound consists of a six-carbon chain (C6, derived from aminocaproic acid) and a four-carbon diacid (C4, derived from succinic acid). alquds.eduadooq.com This specific combination of a flexible alkyl chain and a diacid moiety provides a defined length and chemical functionality that is highly valuable in the synthesis of complex molecules. acs.org Its principal role is to serve as a versatile building block in the construction of larger, multi-component systems, particularly in the field of PROTACs, where it can be used to connect a target-binding ligand to an E3 ligase-recruiting moiety. adooq.comtargetmol.commedchemexpress.commedchemexpress.eu The presence of the terminal carboxylic acid allows for facile coupling to amine-containing molecules, while the protected amine can be deprotected at a later stage to react with another molecular partner.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 4-(6-((tert-butoxycarbonyl)amino)hexanamido)butanoic acid |
| Molecular Formula | C15H28N2O5 |
| Molecular Weight | 316.39 g/mol |
| Appearance | Solid |
| Key Functional Groups | Boc-protected amine, Amide, Carboxylic acid |
Detailed Research Findings
The utility of the core components of this compound is well-documented in scientific literature. The 6-aminocaproic acid backbone provides a flexible spacer, and its derivatives have been explored for various pharmaceutical applications. alquds.eduaip.org The succinic acid-derived linker has been shown to be effective in various bioconjugation strategies, including the development of drug-polymer conjugates and oligonucleotide conjugates. acs.orgnih.govnih.gov Studies have demonstrated that the nature of the linker, such as the use of a succinic acid moiety, can significantly impact the properties and efficacy of the resulting conjugate. nih.govsnmjournals.org
The Boc protecting group is a cornerstone of modern peptide synthesis, valued for its stability under a range of conditions and its clean removal with acid. ontosight.aipeptide.comnih.gov This allows for the precise and stepwise assembly of amino acids and other building blocks into complex structures. creative-peptides.comrsc.org The combination of these well-established chemical motifs in this compound makes it a reliable and predictable tool for chemists engaged in advanced synthetic methodologies.
Structure
2D Structure
Properties
Molecular Formula |
C17H32N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-5-4-8-12-18-14(20)10-6-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
VCIQUSOFCWVBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Functional Group Interconversions of Boc Nh C6 Amido C4 Acid
Established Synthetic Routes to Access Boc-NH-C6-amido-C4-acid
The creation of this compound is achieved through carefully planned reaction sequences that build the molecule's core and add the necessary functional components. A primary method involves creating an amide bond between a protected amino acid and a dicarboxylic acid derivative.
Introduction and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is essential for the synthesis, acting as a shield for the amine group of 6-aminohexanoic acid. chemimpex.com This prevents the molecule from reacting with itself and ensures that the chemical reactions happen at the correct location. The Boc group is usually added by reacting 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) under basic conditions. cymitquimica.com
The Boc group is stable under many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA). beilstein-journals.org This selective removal is a key feature that makes this compound useful for more complex chemical constructions.
Carboxylic Acid Functionalization Strategies
The carboxylic acid end of this compound is a key site for further chemical changes. chemicalbook.com If needed, this group can be protected, for example, as a methyl or ethyl ester, to prevent it from interfering with other reactions. This can be done using standard chemical methods.
Alternatively, the carboxylic acid can be activated for other reactions. This is often done by converting it into a more reactive form, such as an acid chloride or an activated ester. msu.edu The method of activation depends on the next chemical step planned.
Derivatization and Post-Synthetic Modification Approaches of this compound
The dual nature of this compound, with its protected amine and free carboxylic acid, makes it a flexible tool for a range of chemical modifications. google.comexplorationpub.com
Chemoselective Functionalization of Terminal Groups
The different protections on the two ends of the molecule allow for their individual manipulation. d-nb.inforesearchgate.net The carboxylic acid can be modified while the Boc group is still in place. Later, the Boc group can be removed to expose the amine for a different set of reactions. This step-by-step approach is vital for building more complex molecules. nih.gov
Conjugation Reactions Utilizing the Carboxylic Acid Moiety
A primary use of this compound is to link different molecules together. medchemexpress.comtargetmol.cnadooq.com The carboxylic acid is the usual point of connection. It can be activated with coupling agents like EDC and NHS to form an active ester. researchgate.net This active ester can then react with amine groups on other molecules, such as proteins or dyes, to form a stable bond. reactome.orgmdpi.com
Deprotection Strategies for the Boc Group
The removal of the Boc group from this compound is a critical step to unmask the primary amine for further functionalization. This is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. jkchemical.com
A variety of acidic conditions can be employed for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. fiveable.me
Common Reagents for Boc Deprotection:
| Reagent | Solvent(s) | Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | jkchemical.comcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727) (MeOH), Ethyl Acetate | Room Temperature | rsc.orgcommonorganicchemistry.com |
| Sulfuric Acid | tert-Butyl Acetate | Not specified | rsc.org |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | rsc.org |
| Montmorillonite K10 clay | 1,2-dichloroethane | Not specified | jkchemical.com |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Not specified | jkchemical.com |
This table presents a selection of common reagents and conditions for Boc deprotection and is not exhaustive.
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is one of the most common and effective methods for Boc deprotection. jkchemical.comcommonorganicchemistry.com Solutions of hydrochloric acid (HCl) in solvents like dioxane or methanol are also widely used. commonorganicchemistry.com For substrates sensitive to strong acids, milder conditions such as using oxalyl chloride in methanol or employing solid acid catalysts like Montmorillonite K10 clay can be utilized. jkchemical.comrsc.org It is also possible to achieve selective deprotection. For instance, ZnBr2 in DCM can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jkchemical.com
Subsequent Amine Reactivity
Once deprotected, the resulting primary amine on the hexyl chain is a potent nucleophile and can participate in a wide array of chemical reactions. numberanalytics.comlibretexts.org This reactivity allows for the conjugation of the linker to various molecules and surfaces.
Key Reactions of the Deprotected Amine:
Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids, acyl chlorides, and acid anhydrides to form stable amide bonds. lumenlearning.comstudymind.co.uk This is a cornerstone reaction for attaching the linker to proteins, peptides, or other molecules containing a carboxyl group.
Nucleophilic Substitution: The amine can act as a nucleophile in SN2 reactions with alkyl halides, leading to secondary amines. numberanalytics.compressbooks.pub However, care must be taken to avoid over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. pressbooks.pub
Imine Formation: In reactions with aldehydes and ketones, the primary amine forms an imine (or Schiff base), which can be a stable linkage or can be further reduced to a stable secondary amine through reductive amination. lumenlearning.com
Reaction with Isocyanates and Isothiocyanates: The amine reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. These are common reactions for surface modification and bioconjugation.
Salt Formation: As a base, the amine will react with acids to form ammonium salts. numberanalytics.comlumenlearning.com
The versatility of the deprotected amine makes this compound a valuable building block in the synthesis of complex molecules, including PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and functionalized materials.
Boc Nh C6 Amido C4 Acid As a Constituent Element in Proteolysis Targeting Chimeras Protacs
Theoretical Underpinnings of PROTAC-Mediated Protein Degradation Systems
The mechanism of PROTAC action is a catalytic process that hijacks the cell's natural protein disposal machinery. nih.govcd-bioparticles.net The process begins with the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. nih.govfrontiersin.org This induced proximity enables the E3 ligase, which is part of a larger complex with an E2 ubiquitin-conjugating enzyme, to catalyze the transfer of ubiquitin molecules to the target protein. nih.gov The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. nih.gov A key feature of this system is that the PROTAC molecule is not consumed in the process and can go on to induce the degradation of multiple target protein molecules. cd-bioparticles.net The successful formation and stability of the ternary complex are paramount for efficient protein degradation, and the nature of the linker connecting the two ligands plays a crucial role in this process. enamine.netnih.gov
Structural Integration of Boc-NH-C6-amido-C4-acid within Heterobifunctional PROTAC Architectures
This compound serves as a bifunctional linker precursor in the synthesis of PROTACs. medchemexpress.comadooq.comtargetmol.com Its structure is characterized by several key features that facilitate its integration into a PROTAC molecule:
A Boc-protected amine: The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines. nih.govthieme-connect.com Its presence allows for the selective reaction of the other end of the molecule, the carboxylic acid, with a desired ligand. Subsequent removal of the Boc group under specific chemical conditions reveals a primary amine, which can then be coupled to the second ligand, completing the PROTAC structure. nih.govthieme-connect.com This stepwise approach provides a controlled and efficient method for synthesizing heterobifunctional PROTACs. nih.gov
A C6 alkyl chain: This six-carbon chain provides a flexible spacer between the two ligands of the PROTAC. adooq.com The length and flexibility of the linker are critical for enabling the optimal orientation of the target protein and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination. nih.govrsc.org
A C4 carboxylic acid: The terminal four-carbon chain ending in a carboxylic acid provides a reactive handle for conjugation to one of the PROTAC's ligands, typically through the formation of an amide bond. frontiersin.org
The combination of these features makes this compound a versatile building block for constructing PROTACs with specific linker characteristics. medchemexpress.comadooq.comtargetmol.com
Table 1: Structural Features of this compound
| Feature | Description | Role in PROTAC Synthesis |
| Boc-protected amine | A primary amine protected by a tert-Butyloxycarbonyl group. | Allows for sequential and controlled conjugation of ligands. |
| C6 alkyl chain | A six-carbon aliphatic chain. | Provides spacing and flexibility between the two ligands. |
| Amide linkage | A -C(=O)NH- functional group. | Contributes to the structural stability and conformation of the linker. |
| C4 carboxylic acid | A four-carbon chain terminating in a -COOH group. | Provides a reactive site for conjugation to a ligand. |
Influence of Linker Composition, exemplified by this compound's alkyl/ether-amide nature, on PROTAC Performance
Amide bonds are frequently used in PROTAC linkers due to their chemical stability and the reliability of amide bond formation reactions. scispace.com The amide linkage in this compound introduces a degree of rigidity and specific conformational preferences to the linker. acs.org This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase. The hydrogen bonding capabilities of the amide group can also contribute to the stability of the ternary complex through interactions with amino acid residues on the protein surfaces. nih.gov However, the polar nature of the amide bond can also impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability. acs.orgscispace.com Researchers have explored strategies like amide-to-ester substitutions to modulate these properties and improve PROTAC performance. acs.orgscispace.com
The Boc (tert-Butyloxycarbonyl) group is an essential feature of this compound, serving as a protecting group for a primary amine. nih.govthieme-connect.com In the context of PROTAC synthesis, this allows for a modular and controlled assembly of the final molecule. nih.gov The carboxylic acid end of the linker can first be coupled to one of the ligands (either the target protein binder or the E3 ligase ligand). Following this reaction, the Boc group can be selectively removed under acidic conditions to reveal the primary amine. nih.govfrontiersin.org This newly exposed amine then serves as a reactive handle for the attachment of the second ligand, completing the synthesis of the heterobifunctional PROTAC. nih.gov This strategic use of a protected amine is a common and effective method in the synthesis of complex molecules like PROTACs, enabling high-throughput synthesis and the creation of diverse PROTAC libraries for screening and optimization. thieme-connect.com
Investigation of Linker Mediated Molecular Interactions and Conformational Dynamics in Protac Design
Role of Boc-NH-C6-amido-C4-acid's Length in Modulating Ternary Complex Assembly
The length of the linker in a PROTAC is a crucial parameter that governs the formation and stability of the "Target Protein-PROTAC-E3 Ligase" ternary complex. The "this compound" linker is composed of a 6-carbon alkyl chain and a 4-carbon acid moiety, connected by an amide bond. The total length of this linker is a key determinant in its ability to effectively bridge the target protein and the E3 ligase.
An optimal linker length allows for the necessary proximity and orientation of the two proteins, facilitating the efficient transfer of ubiquitin from the E3 ligase to the target protein. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins. Conversely, an excessively long linker might result in a loosely formed ternary complex with suboptimal orientation, leading to inefficient ubiquitination.
Table 1: Hypothetical Impact of Linker Length on Ternary Complex Formation
| Linker Length | Ternary Complex Stability | Ubiquitination Efficiency | Rationale |
| Too Short | Low | Low | Steric clashes prevent simultaneous binding of the target protein and E3 ligase. |
| Optimal | High | High | Enables favorable protein-protein interactions and optimal orientation for ubiquitin transfer. |
| Too Long | Low | Low | Increased flexibility may lead to non-productive binding modes and reduced effective concentration. |
This table presents a generalized view on the effect of linker length and is not based on specific experimental data for this compound.
Conformational Constraints and Flexibility Imparted by the this compound Scaffold
The conformational dynamics of a PROTAC, heavily influenced by its linker, are critical for its biological activity. The "this compound" scaffold possesses a combination of flexible and rigid elements that contribute to its conformational landscape.
The hexyl (C6) and butyl (C4) portions of the linker are alkyl chains, which are inherently flexible due to the free rotation around the carbon-carbon single bonds. This flexibility allows the PROTAC to adopt various conformations, which can be beneficial for navigating the cellular environment and for adapting to the binding surfaces of the target protein and the E3 ligase.
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine also adds steric bulk, which can influence the accessible conformations of the linker.
Table 2: Structural Features of this compound and their Conformational Impact
| Structural Feature | Flexibility/Rigidity | Potential Impact on PROTAC Function |
| C6 Alkyl Chain | Flexible | Allows for conformational sampling to find optimal binding poses. |
| Amide Bond | Rigid (planar) | Restricts flexibility, potentially pre-organizing the linker for binding and providing directional interactions. |
| C4 Acid Chain | Flexible | Provides additional length and flexibility. |
| Boc Protecting Group | Bulky | Can influence local conformation and interactions. |
This table is based on general chemical principles and not on specific conformational analysis of PROTACs containing this linker.
Advanced Computational and Structural Biology Approaches to Linker Optimization
Given the empirical nature of linker design in PROTAC development, advanced computational and structural biology techniques are increasingly being employed to rationally optimize linker structures. While specific studies on "this compound" are lacking, these methods could be applied to understand and improve its performance.
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of a PROTAC containing the this compound linker, both in its free state and when bound to the target protein and E3 ligase. These simulations can provide insights into the linker's flexibility, its preferred conformations, and the key interactions that stabilize the ternary complex.
Free Energy Calculations: Methods such as free energy perturbation (FEP) or thermodynamic integration (TI) could be used to predict the stability of the ternary complex with different linker modifications. This would allow for the in-silico screening of various linker lengths and compositions to identify candidates with improved binding affinities.
Machine Learning and AI: Emerging machine learning models are being trained on existing PROTAC data to predict the degradation efficiency of new designs. Such models could potentially be used to suggest modifications to the this compound linker to enhance its performance for a specific target.
Structural Biology Approaches:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of the ternary complex formed with a PROTAC containing the this compound linker would provide invaluable information. It would reveal the precise binding mode of the PROTAC and the protein-protein interactions it mediates, offering a clear roadmap for structure-based design and optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY), can be used to study the binding of the PROTAC to its target proteins and to probe the conformation of the linker in the bound state.
The application of these advanced methodologies to PROTACs incorporating the this compound linker would be instrumental in elucidating its precise role in targeted protein degradation and in guiding the design of next-generation degraders with superior efficacy and selectivity.
Mechanistic Elucidation of Protein Degradation Through Boc Nh C6 Amido C4 Acid Enabled Protacs
Mechanism of Ubiquitin Transfer Facilitated by Linker-Induced Proximity
The fundamental mechanism of a PROTAC is to act as a bridge, inducing proximity between a target protein and an E3 ubiquitin ligase, two proteins that would not otherwise interact. nih.gov This induced proximity is the crucial first step in a catalytic cycle that leads to the destruction of the target protein. The process hijacks the ubiquitin-proteasome system, which is the primary pathway for regulated protein degradation in eukaryotic cells.
The ubiquitination process involves a three-enzyme cascade:
E1 (Ubiquitin-Activating Enzyme) : In an ATP-dependent reaction, an E1 enzyme activates a ubiquitin molecule. nih.gov
E2 (Ubiquitin-Conjugating Enzyme) : The activated ubiquitin is then transferred from the E1 to an E2 enzyme. nih.gov
E3 (Ubiquitin Ligase) : The E3 ligase is the component that confers substrate specificity. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on that protein. nih.gov
A PROTAC molecule, enabled by its linker, facilitates the formation of a ternary complex consisting of the POI, the PROTAC itself, and the E3 ligase. nih.gov This ternary complex formation effectively brings the E3 ligase's catalytic machinery into close range of the POI. nih.gov This proximity allows the E3 ligase to efficiently tag the POI with multiple ubiquitin molecules, forming a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, a large protein complex that identifies, unfolds, and degrades the polyubiquitinated POI into small peptides. nih.gov After the degradation of the target, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to mediate multiple rounds of degradation. nih.gov
Correlation between Linker Geometry (e.g., length, rigidity) and Degradation Efficiency
The geometry of the linker connecting the POI-binding and E3-recruiting ligands is a critical determinant of a PROTAC's degradation efficiency. explorationpub.com Key aspects of linker geometry, such as its length and rigidity, profoundly impact the formation and stability of the ternary complex, which is essential for effective ubiquitination. nih.gov Boc-NH-C6-amido-C4-acid is a precursor for aliphatic linkers, which are a common type of flexible linker used in PROTAC design. immunomart.orgbroadpharm.com
Linker Length: The length of the linker is one of the most crucial parameters to optimize. explorationpub.com A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. explorationpub.com Conversely, a linker that is excessively long may not effectively bring the two proteins into the correct orientation for ubiquitin transfer, leading to reduced degradation efficiency. explorationpub.comresearchgate.net The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically. nih.gov For instance, studies on estrogen receptor-α (ERα) targeting PROTACs demonstrated a clear dependence on linker length for degradation efficacy.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation at 100 μM (%) | Relative Cytotoxic Activity (IC50 in μM) |
|---|---|---|---|
| Compound 9 | 9 | ~60% | > 100 |
| Compound 12 | 16 | ~85% | 12.5 |
| Compound 13 | 16 | ~90% | 3.1 |
| Compound 19 | 19 | ~75% | 25 |
| Compound 21 | 21 | ~65% | 50 |
Data derived from a study on ERα targeting PROTACs, showing that a 16-atom chain length was optimal for both degradation and cytotoxic activity. nih.gov
Linker Rigidity: The flexibility of the linker also plays a significant role. Highly flexible linkers, such as simple alkyl or polyethylene glycol (PEG) chains, provide many degrees of freedom, which can be beneficial for allowing the POI and E3 ligase to find a productive orientation. researchgate.net However, this flexibility comes at an entropic cost upon binding. More rigid linkers, incorporating elements like piperazine or triazole rings, can reduce this entropic penalty by pre-organizing the PROTAC into a conformation more favorable for ternary complex formation. researchgate.netnih.gov The introduction of rigidity can thus enhance the efficiency of degradation. nih.gov
Selectivity Modulation by Linker-Target Protein/E3 Ligase Interactions
The linker is not merely a passive tether; it can actively participate in interactions with the surfaces of both the target protein and the E3 ligase. These interactions can significantly influence the stability and conformation of the ternary complex, thereby modulating the selectivity of the PROTAC. nih.govnih.gov Even when using the exact same ligands for the POI and the E3 ligase, altering the linker's composition, length, or attachment points can change the degradation profile, sometimes leading to selectivity for one protein over other closely related family members. nih.gov
This modulation occurs because different linker geometries can favor distinct protein-protein interfaces in the ternary complex. These subtle conformational changes can expose different lysine residues on the target's surface, leading to varied ubiquitination patterns. Furthermore, specific interactions between the linker and the proteins can enhance the cooperativity of ternary complex formation, a key factor in degradation potency and selectivity. researchgate.net
A compelling example of linker-mediated selectivity was observed in the development of PROTACs targeting p38 mitogen-activated protein kinases. By varying the linker length and composition, researchers could achieve isoform-selective degradation.
| PROTAC Series | Linker Length (atoms) | Primary Isoform Degraded | Selectivity Profile |
|---|---|---|---|
| Amide Series | < 12 | p38α / p38δ | Less selective |
| Amide Series | 12 | p38α | Highly selective for p38α |
| Amide Series | 13 | p38α | Highly selective for p38α |
| Phenyl Series | 10 | p38δ | Selective for p38δ with minimal impact on other isoforms |
Data illustrating how variations in linker length and chemical series in p38-targeting PROTACs can control the selective degradation of different isoforms. arxiv.org
This demonstrates that the linker is a powerful tool for fine-tuning PROTAC activity. By rationally designing the linker, it is possible to steer the degradation machinery towards a specific target isoform, minimizing off-target effects and enhancing the therapeutic potential of the PROTAC. nih.gov
Future Research Trajectories and Methodological Advancements Involving Boc Nh C6 Amido C4 Acid
Development of Novel Synthetic Strategies for Amido-Acid Linkers
The conventional synthesis of amido-acid linkers and their incorporation into PROTACs often relies on established, linear synthetic routes. However, the demand for greater diversity and functionality is driving innovation in synthetic chemistry. Future strategies are moving beyond simple alkyl and PEG chains to incorporate more complex and functional motifs designed to enhance the physicochemical and pharmacological properties of the resulting PROTACs. nih.gov
One promising avenue is the exploration of novel linker scaffolds, such as cyclic or branched structures, which can offer greater conformational rigidity. researchgate.net This rigidity can help pre-organize the PROTAC molecule into a bioactive conformation, potentially improving ternary complex formation and degradation efficiency. Another key area is the development of "smart" linkers that respond to specific physiological cues. This includes photo-switchable linkers for spatiotemporal control of PROTAC activity and enzyme-responsive linkers that are cleaved or activated in specific cellular environments, such as tumor tissues. researchgate.netacs.org
Furthermore, synthetic methodologies are advancing to facilitate more rapid and diverse linker synthesis. The use of "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs from distinct building blocks. researchgate.net Multi-component reactions (MCRs) are also gaining traction as a powerful tool for generating libraries of PROTACs with diverse linker architectures from a common set of starting materials in a single step. strath.ac.uk
| Synthetic Strategy | Description | Potential Advantage |
| Branched/Cyclic Scaffolds | Incorporation of non-linear, rigid structures into the linker backbone. | Improved conformational stability and pre-organization for binding. |
| Photo-Switchable Linkers | Linkers containing photo-isomerizable groups that change conformation upon light exposure. | Spatiotemporal control over PROTAC activity. |
| Enzyme-Responsive Linkers | Linkers designed to be cleaved or modified by specific enzymes prevalent in a target tissue. | Enhanced tissue selectivity and reduced off-target effects. |
| Click Chemistry | Modular synthesis using highly efficient and specific reactions to connect building blocks. | Rapid and versatile assembly of PROTAC libraries. |
| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. | High-efficiency generation of diverse linker structures. |
High-Throughput Screening and Combinatorial Approaches for Linker Discovery
The empirical nature of PROTAC design, where linker length and composition are critical determinants of activity, necessitates the synthesis and evaluation of large numbers of molecules. nih.gov Consequently, high-throughput screening (HTS) and combinatorial chemistry are becoming indispensable for accelerating the discovery of optimal amido-acid linkers.
A "cast-your-net-wide" strategy, involving the creation and testing of extensive PROTAC libraries with varied linkers, is a common starting point. strath.ac.uk To manage this scale, researchers are developing integrated platforms that combine nanomole-scale parallel synthesis with direct biological evaluation. strath.ac.uknih.gov For instance, the synthesis of PROTAC arrays in 384-well plates followed by direct screening of the unpurified reaction mixtures in cell-based degradation assays dramatically shortens the discovery cycle from weeks to days. nih.gov
The methods for evaluating degradation have also evolved to meet high-throughput demands. While Western blotting remains a gold standard for confirming protein degradation, it is not well-suited for large-scale screening. Therefore, more scalable techniques are being employed:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A suitable alternative for HTS, TR-FRET can quantify intracellular protein levels in a plate-based format.
High-Throughput Flow Cytometry (HTFC): This method can detect changes in protein levels by measuring the fluorescence intensity of cells in 96- or 384-well plates.
High-Content Imaging: Techniques like the Cell Painting assay allow for the morphological profiling of cells upon treatment with PROTACs, providing a phenotypic signature of degradation and other cellular effects. acs.org
These HTS methodologies enable the rapid identification of structure-activity relationships (SAR), allowing researchers to quickly pinpoint the most effective linker types, lengths, and attachment points for a given target protein and E3 ligase pair. nih.gov
Integration of Machine Learning and AI in Linker Design for Targeted Degradation
The vast chemical space of possible linkers presents a significant challenge for traditional, empirical design strategies. mdpi.com Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this complexity and accelerate the rational design of PROTACs. rsc.org
Reinforcement Learning (RL): RL models can be trained to generate linkers that maximize a composite score, which might include factors like chemical validity, synthetic accessibility, and predicted 3D conformational suitability. oup.comarxiv.org
3D Structure-Based Design: Some models, like PROTAC-INVENT, go beyond 2D chemical structures to generate not only the linker's chemical formula (as a SMILES string) but also its putative 3D binding conformation within the ternary complex. oup.com
Deep Neural Networks: By integrating deep learning with structural biology data, AI platforms can predict how a given linker will position the two ends of the PROTAC, facilitating the design of molecules with a higher probability of forming a stable and effective ternary complex. acs.org
These computational approaches promise to significantly reduce the number of compounds that need to be synthesized and tested, focusing experimental efforts on molecules with the highest likelihood of success. mdpi.com By building predictive models of PROTAC efficacy, AI can guide chemists toward optimal linker designs, making the discovery process more efficient and cost-effective. rsc.org
| AI/ML Approach | Core Technology | Application in Linker Design |
| ProLinker-Generator | GPT-based model with transfer and reinforcement learning. | Generates novel and effective linkers by expanding the known chemical space and optimizing properties. mdpi.com |
| ShapeLinker | Reinforcement learning with an attention-based point cloud alignment score. | De novo design of linkers that satisfy both 2D physicochemical requirements and 3D geometric constraints. arxiv.org |
| PROTAC-INVENT | Reinforcement learning integrated with a 3D structure-based workflow. | Generates both the chemical structure (SMILES) and the 3D putative binding conformation of the PROTAC. oup.com |
| Deep Learning & Superimposition | Deep neural networks combined with structural biology data. | Generates structurally diverse linkers with potentially enhanced binding affinities by analyzing protein structures. acs.org |
Q & A
Q. What are the key structural and functional properties of Boc-NH-C6-amido-C4-acid relevant to PROTAC design?
this compound is an alkyl ether-based PROTAC linker with a molecular weight of 344.45 g/mol. Its structure includes a Boc-protected amine, a six-carbon spacer (C6), an amido group, and a four-carbon carboxylic acid (C4), which enables conjugation to E3 ligase ligands and target protein binders. The C6 spacer balances steric flexibility and proteasomal engagement, while the C4-acid moiety facilitates solubility in aqueous buffers. Key characterization techniques include NMR (for structural confirmation), HPLC (purity assessment), and LC-MS (mass verification) .
Q. How can researchers validate the purity and stability of this compound during synthesis?
Post-synthesis validation requires a multi-step approach:
- Purity : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to detect impurities.
- Stability : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitored via UV-Vis spectroscopy at 220–280 nm.
- Storage : Store lyophilized powder at −20°C in inert atmospheres to prevent hydrolysis of the Boc group .
Q. What experimental protocols are recommended for integrating this compound into PROTAC molecules?
- Conjugation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to couple the C4-acid to E3 ligase ligands (e.g., VHL or CRBN analogs).
- Purification : Apply size-exclusion chromatography (SEC) to isolate PROTACs with correct molecular weight.
- Validation : Confirm binding via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in PROTAC efficiency data linked to this compound’s spacer length?
Discrepancies in degradation efficacy often arise from variable ternary complex formation. To address this:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified spacer lengths (e.g., C4 vs. C8).
- Use cryo-EM or X-ray crystallography to visualize ternary complex stability.
- Apply quantitative proteomics to compare off-target effects across spacer variants .
Q. What strategies optimize this compound’s solubility and pharmacokinetics in in vivo models?
- Formulation : Encapsulate PROTACs in PEGylated liposomes or use cyclodextrin-based carriers to enhance aqueous solubility.
- Prodrug modification : Convert the C4-acid to an ester (e.g., methyl ester) for improved membrane permeability, with enzymatic cleavage in target tissues.
- Pharmacokinetic profiling : Conduct LC-MS/MS-based biodistribution studies in murine models to assess half-life and tissue penetration .
Q. How should researchers validate this compound’s role in BTK inhibition for pemphigus therapy?
- In vitro : Use primary B-cells from pemphigus patients to measure BTK degradation via Western blot after PROTAC treatment.
- In vivo : Employ a humanized mouse model of pemphigus to assess clinical scoring (blister formation) and autoantibody titers (ELISA).
- Mechanistic studies : Perform RNA-seq to identify downstream pathways (e.g., NF-κB) affected by BTK degradation .
Q. What methodologies address batch-to-batch variability in this compound synthesis?
- Quality control : Implement in-process monitoring via inline FTIR to track reaction completion.
- Statistical design : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio).
- Standardization : Adopt Good Laboratory Practices (GLP) for raw material sourcing and purification protocols .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze PROTAC efficacy data involving this compound?
- Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
- Error analysis : Report SEM with n ≥ 3 biological replicates; use ANOVA for multi-group comparisons.
- Outlier detection : Apply Grubbs’ test to exclude non-physiological anomalies .
Q. What are best practices for documenting synthetic protocols and analytical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
